molecular formula C10H16OSi B1595547 Silane, (4-methoxyphenyl)trimethyl- CAS No. 877-68-9

Silane, (4-methoxyphenyl)trimethyl-

Cat. No.: B1595547
CAS No.: 877-68-9
M. Wt: 180.32 g/mol
InChI Key: XYZOPPYWEMJIAD-UHFFFAOYSA-N
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Description

Silane, (4-methoxyphenyl)trimethyl- is an organosilicon compound with the molecular formula C₁₀H₁₆OSi and a molecular weight of 180.3189 g/mol . It is also known by other names such as (p-methoxyphenyl)trimethylsilane and (4-methoxyphenyl)trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to a 4-methoxyphenyl ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (4-methoxyphenyl)trimethyl- typically involves the reaction of 4-methoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

4-Methoxyphenylmagnesium bromide+Trimethylchlorosilane(4-Methoxyphenyl)trimethylsilane+MgBrCl\text{4-Methoxyphenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{(4-Methoxyphenyl)trimethylsilane} + \text{MgBrCl} 4-Methoxyphenylmagnesium bromide+Trimethylchlorosilane→(4-Methoxyphenyl)trimethylsilane+MgBrCl

Industrial Production Methods

Industrial production of Silane, (4-methoxyphenyl)trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-methoxyphenyl)trimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into simpler silanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Silane, (4-methoxyphenyl)trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties.

    Industry: Utilized in the production of advanced materials such as silicones and polymers.

Mechanism of Action

The mechanism of action of Silane, (4-methoxyphenyl)trimethyl- involves its ability to form stable carbon-silicon bonds. This stability is attributed to the strong Si-C bond, which is resistant to hydrolysis and oxidation. The compound can interact with various molecular targets, including organic molecules and biomolecules, through covalent bonding, thereby modifying their properties and enhancing their stability.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)dimethylsilane
  • (4-Methoxyphenyl)triethylsilane
  • (4-Methoxyphenyl)trimethylgermane

Uniqueness

Silane, (4-methoxyphenyl)trimethyl- is unique due to its specific combination of a 4-methoxyphenyl group and a trimethylsilyl group. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

(4-methoxyphenyl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OSi/c1-11-9-5-7-10(8-6-9)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZOPPYWEMJIAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236571
Record name Silane, (4-methoxyphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-68-9
Record name Silane, (4-methoxyphenyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (4-methoxyphenyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromoanisole (9.35 g, 50.0 mmol, 1.0 eq) was dissolved in anhydrous THF (200 mL). Me3SiCl (12.7 mL, 100.0 mmol, 2.0 eq) was added at 0° C. followed by n-BuLi (2.5 M in hexanes, 40 mL, 100.0 mmol, 2.0 eq). The reaction mixture was stirred at room temperature for 1 h. Water (150 mL) was then added, the organic layer was separated and the aqueous layer was extracted with Et2O (150 mL×2). The combined organic extracts were dried over anhydrous Na2SO4, filtered and concentrated in vacuo to give (4-methoxyphenyl)trimethylsilane as a light yellow oil (8.1 g, 90% yield). 1H NMR (300 MHz, CDCl3) δ: 7.48 (d, J=11.2 Hz, 2H), 6.95 (d, J=11.2 Hz, 2H), 3.84 (s, 3H), 0.27 (s, 9H).
Quantity
9.35 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.7 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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